6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine
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Overview
Description
6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of hydroxypyridines This compound is characterized by the presence of a hydroxyl group attached to the second position of the pyridine ring and a 4-chloro-3-methylphenyl group attached to the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-methylphenylboronic acid with 2-hydroxypyridine in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-(4-Chloro-3-methylphenyl)-2-pyridone.
Reduction: Formation of 6-(4-Chloro-3-methylphenyl)-2-aminopyridine.
Substitution: Formation of 6-(4-Amino-3-methylphenyl)-2-hydroxypyridine or 6-(4-Mercapto-3-methylphenyl)-2-hydroxypyridine.
Scientific Research Applications
6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chloro-substituted phenyl ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-Chloro-3,5-dimethylphenol: Used as an antimicrobial agent.
4-Chloro-2-methylphenol: Utilized in various industrial applications.
Uniqueness
6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine is unique due to the presence of both a hydroxyl group and a chloro-substituted phenyl ring attached to the pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(4-chloro-3-methylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-7-9(5-6-10(8)13)11-3-2-4-12(15)14-11/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPHKMVWEHUHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682866 |
Source
|
Record name | 6-(4-Chloro-3-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111110-95-2 |
Source
|
Record name | 6-(4-Chloro-3-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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